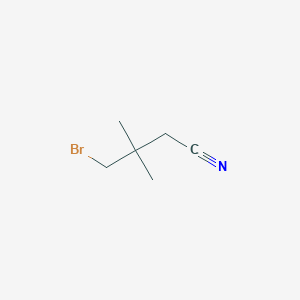

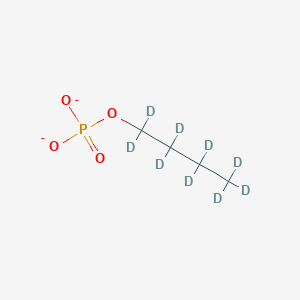

![molecular formula C₁₁H₁₂N₂O₄ B1147478 2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid CAS No. 184955-21-3](/img/structure/B1147478.png)

2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid

説明

“2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid” is a complex organic compound. It is related to the class of compounds known as amino acids . Amino acids are fundamental building blocks of life, and they play critical roles in a variety of biological processes .

Molecular Structure Analysis

Every amino acid, including this one, contains an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha (α) carbon (the one directly bonded to the carboxyl functional group). Therefore, amino acids are commonly called alpha-amino (α-amino) acids .科学的研究の応用

Aminopeptidase N/CD13 Inhibitors

This compound has been used in the design and synthesis of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as Aminopeptidase N (APN/CD13) inhibitors . APN/CD13 is overexpressed on tumor cells and plays a critical role in tumor invasion, metastasis, and tumor angiogenesis . The compound showed potent inhibitory activity against APN, which could be beneficial in anti-cancer agent research .

Enzyme Activity Studies

The compound has been used in in vitro enzymatic inhibition studies on APN from porcine kidney . The compound showed potent inhibitory activity against APN, which could be beneficial in understanding the mechanism of enzyme action and designing effective inhibitors .

Anti-Cancer Agent Research

The compound has shown promising results in anti-cancer agent research. It has shown better inhibitory activity against APN on human ovary clear cell carcinoma cell ES-2 than bestatin . This suggests that it could be used as a lead compound in future anti-cancer agent research .

Biocatalyst for Chiral Aromatic β-Hydroxy-α-Amino Acids

The compound has been used in the preparation of chiral aromatic β-hydroxy-α-amino acids . It showed high activity toward aromatic aldehydes with electron-withdrawing substituents . Under optimized reaction conditions, phenylserines with a 2′-fluoro- or 3′-nitro-substituent were obtained with >90% conversion and 90% de .

Analytical Applications

The compound is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Thermodynamic Property Data Generation

The compound has been used in the generation of critically evaluated thermodynamic property data for pure compounds . This data is useful in various fields of research and industry, including chemical engineering, process design, and physical chemistry .

作用機序

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities

Biochemical Pathways

Indole derivatives are known to possess various biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could have a broad range of effects at the molecular and cellular level.

特性

IUPAC Name |

2-amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c12-7(9(14)15)5-11(17)6-3-1-2-4-8(6)13-10(11)16/h1-4,7,17H,5,12H2,(H,13,16)(H,14,15)/t7?,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRCOYDQHJWPQZ-QRIDDKLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@](C(=O)N2)(CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

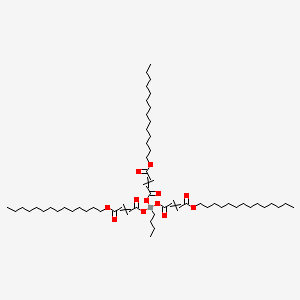

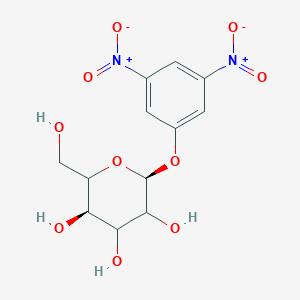

![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)